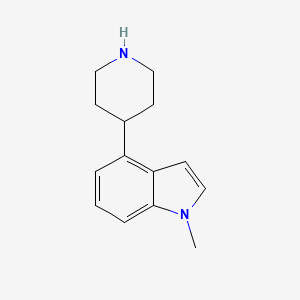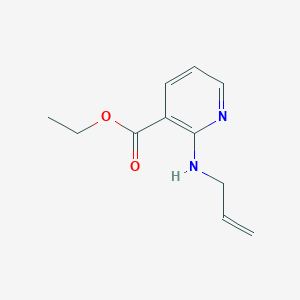![molecular formula C10H12ClN3O B13521728 4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol is a chemical compound with a complex structure that includes a pyrrolo[2,3-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate. This process includes the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is cyclized to form the desired pyrrolo[2,3-d]pyrimidine structure.
Chlorination: The final step involves chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and minimizing by-products. One such method involves a seven-step synthesis starting from dimethyl malonate, achieving a 31% overall yield . This method is operationally simple and practical for large-scale production.
化学反応の分析
Types of Reactions
1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: It is amenable to Suzuki coupling reactions and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with amines can yield substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
科学的研究の応用
1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for kinase inhibitors, which are crucial in the treatment of diseases such as cancer and inflammatory disorders.
Drug Discovery: Its unique structure makes it valuable in the synthesis of complex organic compounds for drug development.
Biological Research: Derivatives of this compound have shown potential as anticancer, antiviral, and anti-inflammatory agents.
作用機序
The mechanism of action of 1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol involves its role as a kinase inhibitor. It interferes with the Janus kinase (JAK) – signal transducer and activator of transcription protein (STAT) signaling pathway, which is involved in cell division, death, and tumor formation . By inhibiting JAK enzymes, this compound can modulate immune responses and reduce inflammation.
類似化合物との比較
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A key intermediate in the synthesis of various kinase inhibitors.
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another compound with a similar pyrrolo[2,3-d]pyrimidine core.
Uniqueness
1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol is unique due to its specific substitution pattern, which enhances its reactivity and potential as a pharmaceutical intermediate. Its ability to undergo various chemical reactions and its role in kinase inhibition make it a valuable compound in medicinal chemistry.
特性
分子式 |
C10H12ClN3O |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12ClN3O/c1-10(2,15)3-6-4-12-9-7(6)8(11)13-5-14-9/h4-5,15H,3H2,1-2H3,(H,12,13,14) |
InChIキー |
CBOUAKLTSVKYTN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CNC2=C1C(=NC=N2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
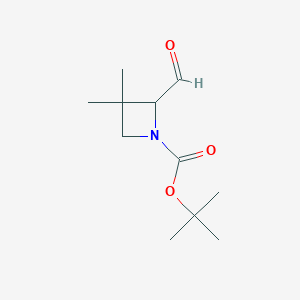
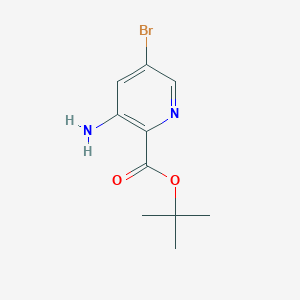
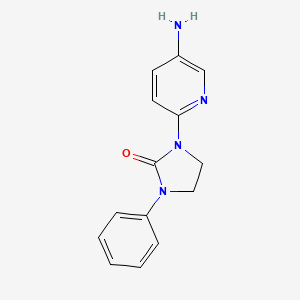
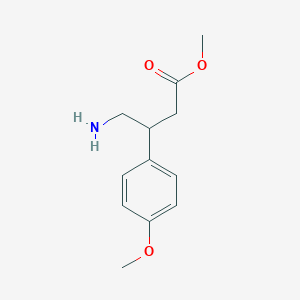
![1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521669.png)
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)


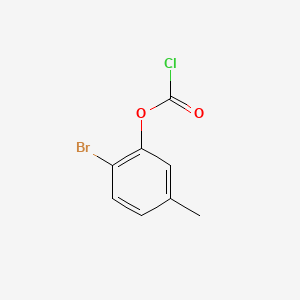
![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)

